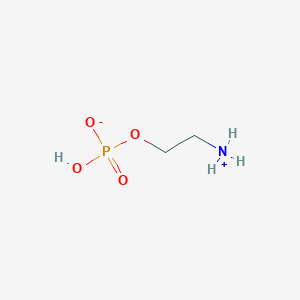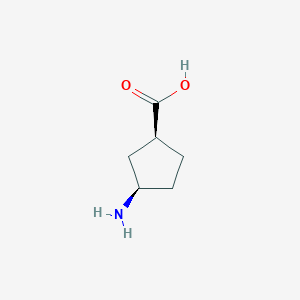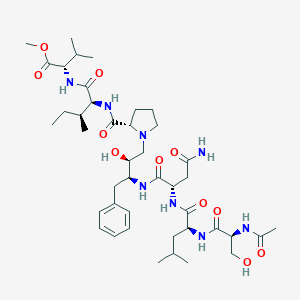
2-アミノエチル二水素リン酸
概要
説明
これらのリン脂質は細胞膜の必須成分であり、膜の構造的完全性と流動性に寄与しています . ホスホエタノールアミンは、様々な細胞プロセスに不可欠なグリセロリン脂質とスフィンゴリン脂質の合成に関与しています .
2. 製法
合成経路と反応条件: ホスホエタノールアミンは、エタノールアミンとリン酸の反応によって合成することができます。 この反応は通常、制御された条件下でエタノールアミンをリン酸と加熱することで、ホスホエタノールアミンが生成されます . 反応は以下の式で表すことができます:
C2H7NO+H3PO4→C2H8NO4P
工業生産方法: 工業的な環境では、ホスホエタノールアミンは同様のプロセスで、より大規模に生産されます。 反応条件は、製品の高収率と純度を確保するために最適化されています。 このプロセスには、高純度の試薬の使用と、効率的な合成を実現するための制御された温度と圧力条件が含まれます {_svg_4}.
科学的研究の応用
Phosphoethanolamine has a wide range of applications in scientific research:
作用機序
ホスホエタノールアミンは、リン脂質の合成への関与を通じてその効果を発揮します。 それは、細胞膜の完全性と流動性を維持するために不可欠なグリセロリン脂質とスフィンゴリン脂質の形成のための前駆体として作用します . この化合物は、脂質代謝に関与する様々な酵素や経路と相互作用し、膜融合、シグナル伝達、および輸送などの細胞プロセスに影響を与えます .
Safety and Hazards
将来の方向性
The family of lipid A phosphoethanolamine transferases in gram-negative bacteria confers bacterial resistance to innate immune defensins and colistin antibiotics . The development of inhibitors to block lipid A phosphoethanolamine transferase could improve innate immune clearance and extend the usefulness of colistin antibiotics .
生化学分析
Biochemical Properties
2-Aminoethyl dihydrogen phosphate is a polyprotic acid with two pKa values at 5.61 and 10.39 . It serves as a precursor in the biosynthesis of phosphatidylethanolamine, the most abundant lipid on the cytoplasmic layer of cellular membranes . This compound interacts with various enzymes and proteins, including phosphoethanolamine cytidylyltransferase, which catalyzes the conversion of phosphoethanolamine to CDP-ethanolamine, a key step in the Kennedy pathway for phospholipid biosynthesis . Additionally, 2-Aminoethyl dihydrogen phosphate is involved in the synthesis of sphingomyelins, which are critical for cell signaling and membrane structure .
Cellular Effects
2-Aminoethyl dihydrogen phosphate influences various cellular processes, including membrane fusion, cell cycle regulation, autophagy, and apoptosis . It plays a significant role in cell signaling pathways by participating in the synthesis of phosphatidylethanolamine, which is involved in the formation of lipid rafts and membrane curvature . This compound also affects gene expression and cellular metabolism by modulating the activity of enzymes involved in phospholipid biosynthesis .
Molecular Mechanism
At the molecular level, 2-Aminoethyl dihydrogen phosphate exerts its effects through binding interactions with enzymes and proteins involved in phospholipid metabolism . It acts as a substrate for phosphoethanolamine cytidylyltransferase, facilitating the production of CDP-ethanolamine . This compound also influences enzyme activity by serving as a precursor for phosphatidylethanolamine, which is essential for membrane integrity and function . Changes in gene expression are mediated through the regulation of enzymes involved in the Kennedy pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminoethyl dihydrogen phosphate can vary over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that 2-Aminoethyl dihydrogen phosphate can influence cellular function by altering membrane composition and enzyme activity . In vitro and in vivo studies have demonstrated its role in maintaining membrane integrity and supporting cellular processes over extended periods .
Dosage Effects in Animal Models
The effects of 2-Aminoethyl dihydrogen phosphate in animal models are dose-dependent. At low doses, it supports normal cellular function and membrane integrity . At high doses, it can lead to toxic effects, including disruptions in membrane structure and enzyme activity . Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
2-Aminoethyl dihydrogen phosphate is involved in several metabolic pathways, including the Kennedy pathway for phospholipid biosynthesis . It interacts with enzymes such as phosphoethanolamine cytidylyltransferase and CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase . These interactions are crucial for the synthesis of phosphatidylethanolamine and other phospholipids, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells, 2-Aminoethyl dihydrogen phosphate is transported and distributed through specific transporters and binding proteins . It is localized primarily in the cytoplasm, where it participates in phospholipid biosynthesis . The compound’s distribution is influenced by its interactions with membrane-bound enzymes and transporters, affecting its localization and accumulation within cellular compartments .
Subcellular Localization
2-Aminoethyl dihydrogen phosphate is predominantly localized in the cytoplasm and associated with cellular membranes . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its role in phospholipid biosynthesis and membrane integrity .
準備方法
Synthetic Routes and Reaction Conditions: Phosphoethanolamine can be synthesized through the reaction of ethanolamine with phosphoric acid. The reaction typically involves heating ethanolamine with phosphoric acid under controlled conditions to yield phosphoethanolamine . The reaction can be represented as follows:
C2H7NO+H3PO4→C2H8NO4P
Industrial Production Methods: In industrial settings, phosphoethanolamine is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of high-purity reagents and controlled temperature and pressure conditions to achieve efficient synthesis .
化学反応の分析
反応の種類: ホスホエタノールアミンは、以下を含む様々な化学反応を起こします:
酸化: ホスホエタノールアミンは、酸化されてホスホアセトアルデヒドを形成することができます。
還元: エタノールアミンを形成するように還元することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物:
酸化: ホスホアセトアルデヒド。
還元: エタノールアミン。
置換: 様々な置換ホスホエタノールアミン誘導体.
4. 科学研究での応用
ホスホエタノールアミンは、科学研究で幅広い用途があります:
類似化合物との比較
ホスホエタノールアミンは、以下のような他のリン脂質前駆体と似ています:
独自性: ホスホエタノールアミンは、グリセロリン脂質とスフィンゴリン脂質の両方形成できるという点で独特であり、脂質代謝において汎用性の高い前駆体となっています .
類似化合物のリスト:
- ホスホコリン
- ホスホセリン
- エタノールアミン
- グリセロホスホエタノールアミン
特性
IUPAC Name |
2-aminoethyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO4P/c3-1-2-7-8(4,5)6/h1-3H2,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHOOTKUPISOBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061453 | |
| Record name | 2-Aminoethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | O-Phosphoethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
72 mg/mL | |
| Record name | O-Phosphoethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1071-23-4 | |
| Record name | Phosphoethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorylcolamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01738 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | O-Phosphoethanolamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-amino-, 1-(dihydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminoethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoethyl dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSPHORYLCOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78A2BX7AEU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O-Phosphoethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
241-243 °C, 241 - 243 °C | |
| Record name | Phosphorylcolamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01738 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | O-Phosphoethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B141308.png)






